2-fluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid
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Overview
Description
2-fluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid is a fluorinated derivative of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. This compound is of interest due to its unique structural features, which include a highly strained bicyclic framework. The incorporation of a fluorine atom further enhances its chemical properties, making it a valuable building block in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid typically involves the photochemical addition of propellane to diacetyl, forming the bicyclo[1.1.1]pentane core . This reaction is followed by a haloform reaction of the formed diketone to yield the desired diacid . The process can be scaled up to produce multigram quantities of the compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-fluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions include various functionalized derivatives of the bicyclo[1.1.1]pentane core, such as alcohols, amines, and carboxylic acids .
Scientific Research Applications
2-fluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules with unique structural features.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: Its derivatives are explored for potential therapeutic applications due to their enhanced metabolic stability and bioavailability.
Industry: The compound is utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-fluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid involves its interaction with molecular targets through its fluorinated bicyclic structure. The fluorine atom enhances the compound’s binding affinity and metabolic stability, making it a valuable component in drug design. The specific pathways and targets depend on the functional groups attached to the bicyclic core .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: The non-fluorinated parent compound.
2-chlorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid: A chlorinated analogue with similar structural features.
2-bromobicyclo[1.1.1]pentane-1,3-dicarboxylic acid: A brominated derivative with comparable reactivity.
Uniqueness
2-fluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity, metabolic stability, and binding affinity. These features make it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
2731009-62-2 |
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Molecular Formula |
C7H7FO4 |
Molecular Weight |
174.1 |
Purity |
95 |
Origin of Product |
United States |
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